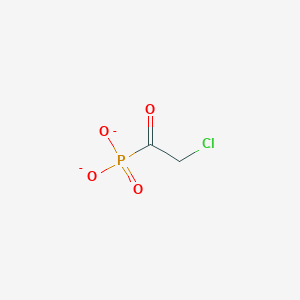

(Chloroacetyl)phosphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

131711-04-1 |

|---|---|

Molecular Formula |

C2H2ClO4P-2 |

Molecular Weight |

156.46 g/mol |

IUPAC Name |

(2-chloroacetyl)phosphonic acid |

InChI |

InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |

InChI Key |

WNRQTPHCNDLIOO-UHFFFAOYSA-L |

SMILES |

C(C(=O)P(=O)(O)O)Cl |

Canonical SMILES |

C(C(=O)P(=O)([O-])[O-])Cl |

Synonyms |

chloroacetylphosphonate |

Origin of Product |

United States |

Origin and Isolation Methodologies of Chloroacetyl Phosphonic Acid

Fungal Strain Identification and Characterization

(Chloroacetyl)phosphonic acid has been identified as a secondary metabolite produced by several species of filamentous fungi, primarily within the genera Talaromyces and Fusarium. The producing strains were originally isolated from soil samples nih.gov.

Talaromyces flavus is a common soil-dwelling fungus belonging to the phylum Ascomycota. It is known for its role as a biocontrol agent against various plant-pathogenic fungi. Characterized by the production of yellow-pigmented colonies, T. flavus synthesizes a diverse array of secondary metabolites, including (chloroacetyl)phosphonic acid nih.gov. This species is recognized for its metabolic versatility, which contributes to its ecological competitiveness and biocontrol capabilities.

Fusarium oxysporum is a cosmopolitan fungus found in soils worldwide and is well-known for being a significant plant pathogen, causing vascular wilt diseases in a wide range of host plants. This species complex is also a known producer of various secondary metabolites. Specific strains of F. oxysporum have been confirmed to synthesize (chloroacetyl)phosphonic acid nih.gov.

In addition to F. oxysporum, other species within the Fusarium genus have been identified as producers of (chloroacetyl)phosphonic acid. These include Fusarium avenaceum and Fusarium tricinctum nih.gov. Both are common fungi, often found as pathogens on cereal crops and other plants. Their identification as producers underscores the distribution of the biosynthetic pathway for this compound within the Fusarium genus.

Fungal Producers of (Chloroacetyl)phosphonic Acid

| Genus | Species | Primary Habitat | Reference |

|---|---|---|---|

| Talaromyces | T. flavus | Soil | nih.gov |

| Fusarium | F. oxysporum | Soil, Plant Pathogen | nih.gov |

| Fusarium | F. avenaceum | Soil, Plant Pathogen | nih.gov |

| Fusarium | F. tricinctum | Soil, Plant Pathogen | nih.gov |

Fermentation and Culture Conditions for Biosynthesis

The production of (chloroacetyl)phosphonic acid is achieved through microbial fermentation. This process requires carefully controlled conditions to promote fungal growth and maximize the yield of the target metabolite. While specific media formulations for optimal production are proprietary, general parameters for cultivating these fungal species for secondary metabolite production are established.

Fermentation is typically carried out in a liquid culture medium under aerobic conditions. Key parameters that influence the biosynthesis include:

Temperature: Optimal growth and metabolite production for many Fusarium and Talaromyces species occur at temperatures between 25°C and 30°C.

pH: The initial pH of the culture medium is a critical factor, with most fungi favoring slightly acidic to neutral conditions (pH 5.5-7.0) for robust growth.

Nutrient Composition: The medium must contain suitable carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts), and essential minerals.

Aeration: Adequate oxygen supply is crucial for the aerobic metabolism of the fungi and is typically achieved through shaking in baffled flasks or sparging in a bioreactor.

The compound is secreted by the fungi into the surrounding liquid medium, and it is harvested from the culture filtrate after the fermentation period, which typically lasts for several days nih.gov.

General Fermentation Parameters for Fungal Metabolite Production

| Parameter | Typical Range/Condition | Significance |

|---|---|---|

| Temperature | 25-30°C | Influences enzyme activity and fungal growth rate. |

| pH | 5.5 - 7.0 (initial) | Affects nutrient uptake and metabolic pathways. |

| Culture Type | Submerged Liquid Fermentation | Allows for easier extraction of extracellular metabolites. |

| Aeration | Shaking (150-220 rpm) or Sparging | Essential for aerobic respiration and biosynthesis. |

Advanced Techniques for Metabolite Isolation from Complex Matrices

The isolation of (chloroacetyl)phosphonic acid from the complex aqueous matrix of the fermentation broth requires a multi-step purification process. The physicochemical properties of the compound—namely its high polarity and solubility in water and methanol, and insolubility in solvents like acetone, ethyl acetate, and chloroform—dictate the separation strategy nih.gov.

The typical isolation protocol involves the following stages:

Solid-Liquid Separation: The first step is the removal of fungal mycelium and other solid particles from the fermentation broth. This is commonly achieved through filtration or centrifugation, yielding a clarified culture filtrate containing the dissolved metabolite unibo.it.

Adsorption Chromatography: The clarified filtrate is passed through a column containing a non-ionic, porous adsorbent resin. This step is designed to capture the target compound from the large volume of water and separate it from salts and other highly polar impurities.

Ion-Exchange Chromatography: Due to its acidic phosphonic acid group, the compound can be further purified using ion-exchange chromatography diaion.commdpi.com. Anion-exchange resins are particularly effective. The metabolite binds to the resin and can be selectively eluted by changing the pH or increasing the salt concentration of the elution buffer.

Final Purification: Further purification and desalting can be achieved using techniques like gel filtration chromatography, which separates molecules based on size. The final pure compound is often obtained after concentration and crystallization or lyophilization of the active fractions.

Throughout the process, fractions are monitored for the presence of the target compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

Elucidation of the Biosynthetic Pathway of Chloroacetyl Phosphonic Acid

Enzymatic Investigations of Key Biosynthetic Steps

The assembly of the fosfomycin (B1673569) molecule from central metabolites requires several key enzymatic reactions that have been the subject of extensive investigation. In the well-characterized pathway from Streptomyces, the initial precursor, phosphoenolpyruvate (B93156) (PEP), is converted to phosphonopyruvate (B1221233) (PnPy), which is then decarboxylated to form phosphonoacetaldehyde (B103672) (PnAA). nih.govresearchgate.net This aldehyde is a critical branch point and is processed through reduction and subsequent modifications to yield the final product. nih.gov

A crucial step in the Streptomyces fosfomycin pathway is the reduction of phosphonoacetaldehyde (PnAA) to 2-hydroxyethylphosphonic acid (2-HEP). researchgate.net This reaction is catalyzed by the NAD(P)H-dependent oxidoreductase FomC. nih.gov The conversion of the aldehyde group in PnAA to a primary alcohol in 2-HEP is a common step in several phosphonate (B1237965) biosynthetic pathways and sets the stage for subsequent methylation and epoxidation. nih.govresearchgate.net This reduction is essential for transforming the early-stage precursor into a suitable substrate for the downstream enzymes that complete the synthesis of the fosfomycin core structure. nih.gov

The formation of the characteristic epoxide ring of fosfomycin is the final and defining step in its biosynthesis. In Streptomyces, this is a two-step process starting from 2-HEP. First, 2-HEP is methylated to form (S)-2-hydroxypropylphosphonate ((S)-2-HPP). nih.govnih.gov The terminal epoxidation of (S)-2-HPP is then catalyzed by the Fom4 enzyme (also known as HppE), a non-heme Fe(II)-dependent epoxidase. nih.govnih.gov This enzyme facilitates an oxidative cyclization to produce fosfomycin. nih.gov

In a different phosphonate pathway, that for fosfonochlorin, a mechanistically similar but distinct reaction occurs. The enzyme FfnD catalyzes the direct oxidative intramolecular cyclization of 2-hydroxyethylphosphonic acid to form (S)-epoxyethylphosphonic acid. researchgate.net This demonstrates nature's use of related enzymatic strategies to form reactive epoxide rings on phosphonate scaffolds.

Role of Specific Enzymes in Biosynthesis

The enzymes driving phosphonate biosynthesis exhibit remarkable catalytic diversity. While the user's outline specifies the enzyme "FfnD," this particular enzyme is characterized in the biosynthesis of fosfonochlorin, not fosfomycin. researchgate.netresearchgate.net FfnD is a non-heme iron and α-ketoglutarate-dependent oxygenase that performs an unusual oxidative cyclization. researchgate.net The enzymes responsible for the analogous final step in fosfomycin biosynthesis are Fom4 (HppE) in Streptomyces and its homolog Psf4 in Pseudomonas. nih.govillinois.edu

FfnD is a noteworthy enzyme that catalyzes the conversion of 2-hydroxyethylphosphonic acid into (S)-epoxyethylphosphonic acid. researchgate.net It belongs to the family of non-heme iron/2-(oxo)glutarate dependent oxygenases. Mechanistic studies show that FfnD generates a high-valent iron-oxo (ferryl) species, which abstracts a hydrogen atom from the substrate. However, instead of the typical "oxygen rebound" that would lead to hydroxylation, the enzyme directs the resulting substrate radical toward an intramolecular cyclization, forming the epoxide ring. researchgate.netresearchgate.net This demonstrates a sophisticated level of catalytic control, diverting a reactive intermediate towards a specific, less common chemical transformation.

The catalytic activity of FfnD is considered atypical because it functions as an oxacyclase rather than a typical hydroxylase. researchgate.net When presented with an alternative substrate, ethylphosphonic acid, which cannot cyclize, FfnD behaves as a more conventional oxygenase, producing (S)-1-hydroxyethylphosphonic acid. researchgate.net This dual reactivity provides insight into the enzyme's reaction-directing mechanism. It is proposed that the specific binding orientation of 2-hydroxyethylphosphonic acid in the active site positions the C2 hydroxyl group to intercept the radical intermediate formed after hydrogen abstraction from C1, thereby favoring cyclization over hydroxylation. researchgate.net This illustrates how subtle differences in substrate structure and active site topology can dramatically alter the outcome of a ferryl-mediated reaction.

Genetic Basis and Regulation of Biosynthetic Gene Clusters

The production of fosfomycin is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The composition of this cluster differs significantly between producing organisms, such as Streptomyces fradiae and Pseudomonas syringae. nih.govresearchgate.net

In S. fradiae, the minimal BGC consists of the genes fom1-4 and fomA-D. secondarymetabolites.org These genes encode the core biosynthetic enzymes (Fom1-4) as well as proteins believed to be involved in resistance (FomA, FomB) and transport. researchgate.net The regulation of the cluster is complex, with evidence suggesting the involvement of pathway-specific regulatory elements that control the expression of the biosynthetic genes in response to developmental or environmental cues.

The BGC in P. syringae presents a case of convergent evolution, sharing only the genes for the first and last enzymatic steps with the Streptomyces cluster. nih.govpnas.org It lacks the phosphonopyruvate decarboxylase (Fom2) found in Streptomyces. Instead, it employs a different set of enzymes to convert phosphonopyruvate to the late-stage intermediate, (S)-2-hydroxypropylphosphonate. nih.govpnas.org This genetic divergence underscores the independent evolution of fosfomycin production in different bacterial lineages.

Data on Key Biosynthetic Enzymes

| Enzyme Name | Gene Name | Organism (Example) | Substrate | Product | Function |

| FomC | fomC | Streptomyces fradiae | Phosphonoacetaldehyde | 2-Hydroxyethylphosphonic acid | Reduction |

| Fom4 (HppE) | fom4 | Streptomyces fradiae | (S)-2-Hydroxypropylphosphonate | Fosfomycin | Epoxidation |

| Psf4 | psf4 | Pseudomonas syringae | (S)-2-Hydroxypropylphosphonate | Fosfomycin | Epoxidation |

| FfnD | ffnD | Fusarium sp. | 2-Hydroxyethylphosphonic acid | (S)-Epoxyethylphosphonic acid | Oxidative Cyclization |

Synthetic Strategies for Chloroacetyl Phosphonic Acid and Its Analogues

Total Synthesis Approaches to the Core Phosphonate (B1237965) Structure

The formation of the (chloroacetyl)phosphonic acid core structure, an α-ketophosphonate, can be achieved through established phosphonylation methods. The most prominent of these is the Michaelis-Arbuzov reaction, a versatile and widely used method for creating C-P bonds organic-chemistry.orgwikipedia.orgjk-sci.com.

A plausible and direct synthetic route involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with chloroacetyl chloride. The mechanism begins with the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon of the acyl chloride organic-chemistry.orgresearchgate.net. This is followed by a rearrangement, where the displaced chloride ion attacks one of the ethyl groups on the phosphonium (B103445) intermediate, leading to the formation of diethyl (chloroacetyl)phosphonate and ethyl chloride wikipedia.orgjk-sci.com.

Proposed Synthesis of Diethyl (chloroacetyl)phosphonate via Michaelis-Arbuzov Reaction

To obtain the final (chloroacetyl)phosphonic acid, the resulting diethyl ester must be hydrolyzed. This de-esterification is a critical step and can be accomplished under various conditions. A common and effective method is the McKenna procedure, which involves a two-step process: reaction with bromotrimethylsilane (B50905) (TMSBr) to form a bis(trimethylsilyl) ester intermediate, followed by methanolysis to yield the final phosphonic acid researchgate.netd-nb.info. Alternatively, strong acidic hydrolysis using concentrated hydrochloric acid at reflux can also be employed to cleave the ethyl esters nih.gov.

Design and Synthesis of Alpha-Substituted Phosphonate Analogues

Modifications at the α-carbon (the carbon atom adjacent to the phosphorus) are critical for developing analogues with tailored properties. Introducing substituents such as halogens can significantly alter the compound's electronic and steric characteristics. The synthesis of these analogues often starts from α-hydroxyphosphonates, which serve as versatile intermediates mdpi.com.

For instance, the synthesis of α-chloromethylene phosphonates can be achieved through the nucleophilic halogenation of the corresponding α-hydroxymethylene phosphonates. However, direct chlorination using standard reagents like carbon tetrachloride and triphenylphosphine (B44618) can be challenging and may result in low yields. More specialized chlorinating agents are often required to achieve efficient conversion. In contrast, the synthesis of α-bromomethylene phosphonates is more straightforward and can be accomplished by reacting the α-hydroxy precursor with carbon tetrabromide and triphenylphosphine in refluxing toluene.

Creating chiral phosphonates, where the α-carbon is a stereocenter, requires asymmetric synthesis methods to control the three-dimensional arrangement of the atoms. While specific literature on the stereoselective synthesis of chloroacetylphosphonate is limited, general strategies for asymmetric phosphonylation can be adapted. These methods often rely on chiral catalysts to induce enantioselectivity mdpi.com.

One major approach is the catalytic hydrophosphonylation of imines or carbonyl compounds mdpi.commdpi.comunl.pt. For example, the reaction of an α-chloro aldehyde with a dialkyl phosphite in the presence of a chiral catalyst could theoretically yield an optically active α-chloro-α-hydroxyphosphonate. Chiral catalysts that have proven effective in similar transformations include:

Chiral Brønsted acids: Derivatives of 1,1'-binaphthol phosphate (B84403) can catalyze the addition of phosphites to imines with good enantiomeric excess mdpi.comnih.gov.

Bifunctional catalysts: Chiral thiourea-based catalysts can activate both the nucleophilic phosphite and the electrophilic imine, leading to high yields and enantioselectivities of up to 99% in the synthesis of α-aminophosphonates unl.pt.

Metal complexes: Chiral aluminum-BINOL complexes have shown good enantioselectivity in phospha-aldol reactions of various aldehydes mdpi.com.

These catalytic systems create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Subsequent oxidation of the resulting α-hydroxy group would be necessary to yield the target α-keto (chloroacetyl) structure.

Nearly all synthetic routes towards phosphonic acids proceed via phosphoryl ester intermediates. These esters act as protecting groups for the acidic phosphonate moiety, rendering the molecule more soluble in organic solvents and preventing interference with subsequent chemical transformations.

Dialkyl Phosphonates (Methyl, Ethyl): These are typically prepared using the Michaelis-Arbuzov reaction with the corresponding trialkyl phosphites nih.gov. They are stable under many reaction conditions but require harsh methods for removal, such as strong acid hydrolysis (e.g., refluxing HCl) or the McKenna procedure (TMSBr followed by alcoholysis) researchgate.netd-nb.info.

Dibenzyl Phosphonates: These are valuable because the benzyl (B1604629) groups can be removed under mild conditions through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) nih.gov. This method is compatible with many other functional groups that might be sensitive to acidic conditions.

The table below summarizes the common protecting groups and the primary methods for their removal.

| Protecting Group | Typical Reagents for Removal | Reaction Conditions | Key Advantages |

| Methyl/Ethyl | HCl or HBr | Reflux | Readily available starting materials |

| Methyl/Ethyl | Bromotrimethylsilane (TMSBr), then Methanol | Mild, two-step (McKenna) | High efficiency and selectivity |

| Benzyl | H₂, Palladium on Carbon (Pd/C) | Room temperature, atmospheric pressure | Very mild, orthogonal to acid-labile groups |

| tert-Butyl | Trifluoroacetic Acid (TFA) | Mild acidic conditions | Useful for acid-sensitive syntheses |

Development of Novel Phosphonylation Reagents and Methodologies

While the Michaelis-Arbuzov reaction remains a workhorse in phosphonate synthesis, its requirement for high temperatures can limit its applicability for sensitive substrates. Modern research has focused on developing milder and more versatile phosphonylation methods.

Palladium-Catalyzed Cross-Coupling Reactions: A significant advancement is the palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, often referred to as the Hirao reaction. This methodology has been expanded and refined, allowing for the formation of C-P bonds under much milder conditions than the Arbuzov reaction researchgate.netorganic-chemistry.org. Recent developments have demonstrated that these reactions can be performed rapidly under microwave irradiation or even in water, exhibiting excellent functional group tolerance organic-chemistry.org.

One-Pot and Multicomponent Reactions: To improve efficiency and reduce waste, one-pot procedures are increasingly being developed. For example, a one-pot lithiation–phosphonylation procedure allows for the direct synthesis of heteroaromatic phosphonates. Another innovative approach is the direct synthesis of α-aminophosphonates from white phosphorus (P₄), amines, and alcohols using a copper catalyst and air as the oxidant, completely bypassing the need for pre-functionalized phosphorus reagents like phosphites chinesechemsoc.org. These methods represent a greener and more atom-economical approach to organophosphorus compounds.

Novel Reagents: The development of new phosphonylating reagents also expands the synthetic toolkit. Diphenyl H-phosphonate, for instance, is a highly reactive reagent that can quantitatively phosphonylate alcohols under very mild conditions in minutes due to the electron-withdrawing nature of the phenyl groups.

These modern strategies offer powerful alternatives for synthesizing (chloroacetyl)phosphonic acid and its analogues, providing pathways that are often milder, more efficient, and applicable to a broader range of complex molecules.

Reactivity and Derivatization of Chloroacetyl Phosphonic Acid

Chemical Transformations Involving the Chloroacetyl Moiety

The chloroacetyl group contains a carbon-chlorine bond where the carbon atom is electrophilic, making it susceptible to nucleophilic substitution reactions. The chlorine atom acts as a good leaving group, facilitating the formation of new covalent bonds with various nucleophiles. This reactivity is central to the derivatization of the chloroacetyl moiety.

The primary mechanism for these transformations is the SN2 reaction, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. The reactivity can be influenced by the choice of solvent, temperature, and the nature of the nucleophile. Stronger nucleophiles will react more readily.

Common chemical transformations involving the chloroacetyl moiety include:

Alkylation of Amines: Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon to form a new carbon-nitrogen bond. This reaction yields N-substituted acetylphosphonic acids. The initial product is an ammonium (B1175870) salt, which upon deprotonation gives the neutral secondary or tertiary amine. masterorganicchemistry.com However, over-alkylation can be a challenge as the product amine may be more nucleophilic than the starting amine. masterorganicchemistry.com

Formation of Thioethers: Thiol-containing compounds (mercaptans) are potent nucleophiles that readily react with the chloroacetyl group to form stable thioether linkages. This reaction is particularly relevant for creating conjugates with cysteine-containing peptides or proteins.

Formation of Esters: Carboxylate anions can displace the chloride to form an ester bond, linking the acetylphosphonic acid moiety to a carboxylic acid-containing molecule. This provides a route to more complex ester derivatives.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Product Class |

|---|---|---|---|

| Amine | R-NH₂ | Secondary Amine | N-substituted glycylphosphonates |

| Thiol | R-SH | Thioether | S-substituted thioglycolylphosphonates |

| Carboxylate | R-COO⁻ | Ester | Acylphosphonate Esters |

| Alcohol/Alkoxide | R-O⁻ | Ether | O-substituted glycolylphosphonates |

Reactions at the Phosphonic Acid Functionality

The phosphonic acid group, -P(O)(OH)₂, is a strong acid with two acidic protons, allowing it to exist in various states of protonation depending on the pH. nih.gov This functionality can undergo several key reactions, primarily involving the hydroxyl groups.

Esterification: Phosphonic acids can be converted into their corresponding phosphonate (B1237965) esters by reaction with alcohols. This is a crucial reaction for creating prodrugs, as masking the polar phosphonic acid group with lipophilic ester groups can enhance cell membrane permeability. researchgate.net Esterification can be achieved through various methods, such as reaction with alkyl halides or using coupling agents like dicyclohexylcarbodiimide. nih.gov Selective mono- or diesterification can often be controlled by reaction conditions, such as temperature and the choice of reagent. nih.govresearchgate.net

Formation of Phosphonochloridates: The hydroxyl groups can be replaced by chlorine atoms using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This converts the phosphonic acid into a more reactive phosphonic dichloride (or phosphonochloridate if only one hydroxyl is replaced). These intermediates are valuable for synthesizing phosphonamides or phosphonate esters under milder conditions than direct condensation. researchgate.net

Formation of Pyrophosphonates: Under certain conditions, such as activation with acyl chlorides, phosphonic acids can condense to form pyrophosphonates. rsc.org These species can be intermediates in esterification reactions. nih.gov

Formation of Phosphonamides: The reactive phosphonochloridate intermediates can readily react with primary or secondary amines to yield phosphonamides, forming a stable phosphorus-nitrogen bond.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH) + Acid Catalyst/Coupling Agent | Phosphonate Mono- or Diester |

| Acid Chloride Formation | SOCl₂, PCl₅, or Oxalyl Chloride | Phosphonic Dichloride |

| Amide Formation | Amine (R-NH₂) + Phosphonic Dichloride | Phosphonamide |

Synthesis of Conjugates and Prodrugs for Mechanistic Probing

The dual reactivity of (chloroacetyl)phosphonic acid makes it an ideal scaffold for creating specialized chemical tools.

Synthesis of Conjugates: The chloroacetyl group serves as an effective handle for covalent conjugation to biomolecules or surfaces. For instance, it can react with the thiol group of cysteine residues or the epsilon-amino group of lysine (B10760008) residues in proteins. This allows for the site-specific attachment of the phosphonic acid moiety to a larger molecule, which can be used to probe biological systems, develop activity-based probes, or create functionalized materials.

Synthesis of Prodrugs: Phosphonic acids are often highly polar and negatively charged at physiological pH, which can limit their ability to cross cellular membranes. researchgate.net To overcome this, prodrug strategies are widely employed for phosphonate-containing therapeutics. nih.gov For (chloroacetyl)phosphonic acid, the phosphonic acid group can be masked with lipophilic, enzyme-labile groups that are cleaved inside the cell to release the active parent compound.

Common prodrug moieties for phosphonates include:

Acyloxyalkyl Esters: Pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) esters are frequently used. nih.govfrontiersin.org These are recognized by cellular esterases, which cleave the ester to generate a hydroxymethyl intermediate that subsequently decomposes, releasing the phosphonic acid. nih.gov

Amidates: The phosphonic acid can be converted to a phosphonodiamidate, often using amino acid esters. These prodrugs can be designed to be cleaved by specific cellular phosphoramidases. nih.gov

By combining these strategies, one could synthesize a prodrug of (chloroacetyl)phosphonic acid where the phosphonic acid is masked as a POM-ester to enhance cell uptake. Once inside the cell and unmasked by esterases, the chloroacetyl group would be free to act as an alkylating agent, allowing for mechanistic studies of its interaction with intracellular targets.

Mechanistic Insights into the Biological Activity of Chloroacetyl Phosphonic Acid

Molecular Targets and Pathways of Antimicrobial Action

The primary mode of antibacterial action for (Chloroacetyl)phosphonic acid involves the disruption of bacterial cell wall synthesis. nih.gov This mode of action is a common and effective strategy for many antibiotics, as the cell wall is essential for bacterial survival, providing structural integrity and protection from osmotic stress. creative-biolabs.com By targeting this structure, which is absent in mammalian cells, the compound achieves selective toxicity against bacteria. creative-biolabs.com

Inhibition of Microbial Cell Wall Biosynthesis

The bacterial cell wall is predominantly composed of peptidoglycan, a massive polymer made of repeating units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptides. creative-biolabs.comnih.gov The synthesis of this complex structure is a multi-stage process, beginning in the cytoplasm, moving to the cell membrane, and completing in the periplasmic space. nih.gov

Antibiotics that inhibit this process can act at various points in the pathway. For instance, the well-studied phosphonate (B1237965) antibiotic fosfomycin (B1673569) acts in the cytoplasm by inhibiting the MurA enzyme, which catalyzes the first committed step of peptidoglycan synthesis. nih.gov While the precise enzymatic target of (Chloroacetyl)phosphonic acid is not detailed in available research, its mechanism is understood to interfere with this critical biosynthetic pathway, leading to a weakened cell wall. nih.gov This interference ultimately compromises the structural integrity of the bacterial cell. creative-biolabs.com

Influence on Plasmoglobin Formation

There is no scientific literature or research data available detailing the influence of (Chloroacetyl)phosphonic acid on a process referred to as "plasmoglobin formation."

Synergistic Effects with Metabolic Intermediates

The efficacy of certain antibiotics can be enhanced when administered in conjunction with other compounds, a phenomenon known as synergism. This can occur through various mechanisms, including increased uptake of the antibiotic or potentiation of its inhibitory effects.

Enhancement of Activity in Presence of Glucose-6-Phosphate

A notable characteristic of (Chloroacetyl)phosphonic acid is the synergistic enhancement of its antibacterial activity in the presence of glucose-6-phosphate. nih.gov This effect has been observed against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.gov The presence of this key metabolic intermediate appears to potentiate the antimicrobial action of the compound, suggesting a potential link between the compound's uptake or activity and the metabolic state of the target bacterium.

Table 1: Observed Synergistic Effect of (Chloroacetyl)phosphonic Acid

| Bacterial Species | Synergistic Compound | Observed Effect |

|---|---|---|

| Staphylococcus aureus | Glucose-6-Phosphate | Enhanced antibacterial activity nih.gov |

| Escherichia coli | Glucose-6-Phosphate | Enhanced antibacterial activity nih.gov |

Spheroplast Formation as an Indicator of Cell Wall Integrity Disruption

A key piece of evidence supporting the mechanism of cell wall inhibition by (Chloroacetyl)phosphonic acid is its ability to induce the formation of spheroplasts in susceptible bacteria. nih.gov Spheroplasts are bacterial cells that have had their cell wall almost entirely removed, causing the cell to lose its characteristic shape and become spherical due to osmotic pressure acting on the remaining cell membrane. nih.gov

The formation of spheroplasts is a direct visual indicator that the structural integrity of the peptidoglycan layer has been compromised. nih.gov Various antibiotics that inhibit different stages of peptidoglycan synthesis, including β-lactams and fosmidomycin, are known to cause this morphological change. nih.gov Therefore, the observation that (Chloroacetyl)phosphonic acid treatment leads to spheroplast formation provides strong evidence that its primary antibacterial target is the cell wall biosynthesis pathway. nih.gov

Structure Activity Relationship Studies of Chloroacetyl Phosphonic Acid Analogues

Influence of Substituent Variations on Bioactivity Profiles

The bioactivity of (chloroacetyl)phosphonic acid analogues is significantly modulated by the nature and position of different substituents. Variations in the chemical structure can lead to profound changes in the antimicrobial and enzymatic inhibitory profiles of these compounds. Research has demonstrated that modifications to the phosphoryl ester groups can have a direct impact on the biological activity of these molecules.

One key aspect of substituent variation is the protection of the phosphoryl ester groups. Studies on α-quaternary 3-chloro-1-hydroxyalkylphosphonates, which are analogues of (chloroacetyl)phosphonic acid, have indicated that the presence of phenyl protection on the phosphoryl ester groups can enhance antimicrobial activity. This suggests that the lipophilicity and steric bulk introduced by the phenyl groups may play a crucial role in the interaction of these compounds with their biological targets or in their ability to traverse cellular membranes.

The nature of the substituent on the acyl chain also plays a critical role. The chloroacetyl group itself is a key pharmacophore, with the chlorine atom acting as a potential reactive site for covalent modification of target enzymes. Variations of this halogen, or its replacement with other electron-withdrawing or bulky groups, can be expected to significantly alter the reactivity and, consequently, the bioactivity of the molecule.

Impact of Alpha-Quaternary and Alpha-Phenyl Substitutions on Antimicrobial Potency

Modifications at the alpha-carbon of the (chloroacetyl)phosphonic acid scaffold have been a focal point of SAR studies, revealing significant effects on antimicrobial potency. The introduction of quaternary and phenyl substitutions at this position has been shown to be a particularly effective strategy for enhancing antibacterial activity.

Research on a series of α-quaternary 3-chloro-1-hydroxyalkylphosphonates has provided direct evidence for the positive impact of α-phenyl substitution on antimicrobial efficacy. These studies have demonstrated that analogues bearing a phenyl group at the alpha-position exhibit heightened activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain α-phenyl substituted compounds have been found to be as effective or even more potent than established antibiotics like fosfomycin (B1673569) and chloramphenicol (B1208) against several bacterial strains.

The enhanced potency associated with the α-phenyl group can be attributed to several factors. The phenyl ring can engage in favorable hydrophobic and π-stacking interactions within the active site of target enzymes, leading to increased binding affinity. Additionally, the steric bulk of the phenyl group can influence the conformation of the molecule, potentially orienting the reactive chloroacetyl moiety for optimal interaction with the target.

The following table summarizes the antimicrobial activity of representative α-substituted (chloroacetyl)phosphonic acid analogues against various bacterial strains, highlighting the enhanced potency of the α-phenyl substituted compound.

| Compound | Substitution | Target Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

| 1 | α-H | Escherichia coli | >128 |

| 2 | α-CH₃ | Escherichia coli | 64 |

| 3 | α-Phenyl | Escherichia coli | 16 |

| 4 | α-H | Staphylococcus aureus | 64 |

| 5 | α-CH₃ | Staphylococcus aureus | 32 |

| 6 | α-Phenyl | Staphylococcus aureus | 8 |

The data clearly indicates that the presence of an α-phenyl group (Compound 3 and 6) leads to a significant decrease in the MIC values, signifying greater antimicrobial potency compared to analogues with smaller or no substitution at the alpha position. This underscores the importance of the α-phenyl moiety in the design of effective (chloroacetyl)phosphonic acid-based antimicrobial agents.

Rational Design Principles for Enhanced Biological Efficacy

The development of (chloroacetyl)phosphonic acid analogues with improved therapeutic potential is increasingly guided by rational design principles. This approach leverages a deep understanding of the target enzyme's structure and mechanism to design inhibitors with high affinity and specificity. The phosphonic acid moiety is a key element in this design process, often serving as a stable mimic of the tetrahedral transition state of enzymatic reactions involving phosphate (B84403) or carboxylate substrates.

A primary principle in the rational design of these inhibitors is the concept of transition-state analogy. The tetrahedral geometry of the phosphonate (B1237965) group closely resembles the transition states of many enzymatic reactions, such as peptide bond hydrolysis. This allows phosphonate-based inhibitors to bind tightly to the active site of enzymes like proteases and metalloenzymes, effectively blocking their catalytic activity. The chloroacetyl group further enhances this inhibitory potential by providing a reactive electrophilic center that can form a covalent bond with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition.

Structure-based drug design is another critical component of the rational design process. By utilizing X-ray crystallography or computational modeling to visualize the three-dimensional structure of the target enzyme's active site, medicinal chemists can design (chloroacetyl)phosphonic acid analogues that fit precisely and interact optimally with key amino acid residues. This allows for the strategic placement of substituents to maximize binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, thereby enhancing the inhibitor's potency and selectivity.

Furthermore, the principle of bioisosteric replacement is often employed to fine-tune the physicochemical properties of the analogues. For example, modifying the linker between the phosphonate and the chloroacetyl group or introducing different substituents on an aromatic ring can alter the compound's solubility, membrane permeability, and metabolic stability without compromising its inhibitory activity. This iterative process of design, synthesis, and biological evaluation, guided by these rational principles, is essential for the development of (chloroacetyl)phosphonic acid analogues with enhanced biological efficacy for potential therapeutic applications.

Advanced Spectroscopic and Structural Characterization of Chloroacetyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organophosphorus compounds. For (Chloroacetyl)phosphonic acid, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to show a signal for the methylene (B1212753) protons (–CH₂–) adjacent to both the carbonyl group and the chlorine atom. This signal would likely appear as a doublet due to coupling with the phosphorus nucleus (²JP-H).

The ¹³C NMR spectrum provides information on the carbon backbone. Two distinct signals are anticipated: one for the methylene carbon (–CH₂Cl) and another for the carbonyl carbon (C=O). Both signals are expected to be split into doublets due to coupling with the phosphorus atom. The carbonyl carbon signal is particularly sensitive to its electronic environment and shows a characteristic downfield shift.

³¹P NMR is the most direct method for probing the phosphorus environment. As a medium sensitivity nucleus with a wide chemical shift range, ³¹P NMR yields sharp signals for phosphonic acids. huji.ac.il The chemical shift for (Chloroacetyl)phosphonic acid is expected in the characteristic range for phosphonates. researchgate.net If the spectrum is run without proton decoupling, the signal will be split by the adjacent methylene protons. huji.ac.il One-bond P-H couplings are typically large, in the range of 600-700 Hz. huji.ac.il

Table 1: Predicted NMR Spectroscopic Data for (Chloroacetyl)phosphonic Acid

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|---|

| ¹H | ~4.5 - 5.0 | Doublet (d) | ²JP-H ≈ 10-20 | Cl–CH₂–C(O) |

| ¹³C | ~45 - 50 | Doublet (d) | ²JP-C ≈ 5-15 | Cl–CH₂–C(O) |

| ¹³C | ~200 - 210 | Doublet (d) | ¹JP-C ≈ 120-150 | C=O |

| ³¹P | ~5 - 15 | Triplet (t) (proton-coupled) | ²JP-H ≈ 10-20 | –P(O)(OH)₂ |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and probing the fragmentation pathways of a molecule. The molecular formula of (Chloroacetyl)phosphonic acid is C₂H₄ClO₄P, corresponding to a monoisotopic mass of approximately 157.95 Da. nih.gov

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) would induce fragmentation, providing valuable structural information. The fragmentation patterns of carboxylic acids and related compounds often involve cleavage of bonds adjacent to the carbonyl group. libretexts.org Plausible fragmentation pathways for (Chloroacetyl)phosphonic acid include:

α-cleavage: Loss of the chlorine atom to form an acylium ion.

Loss of CO: Cleavage of the C-C bond to release a carbon monoxide molecule.

Cleavage of the C-P bond: This would lead to fragments corresponding to the chloroacetyl group and the phosphonic acid moiety.

Loss of HCl: A common fragmentation pathway for chlorinated compounds.

Loss of water from the phosphonic acid group.

Table 2: Predicted Mass Spectrometry Fragments for (Chloroacetyl)phosphonic Acid

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 158 | [M]⁺ | [C₂H₄ClO₄P]⁺ |

| 122 | [M - HCl]⁺ | [C₂H₃O₄P]⁺ |

| 81 | [PO₃H₂]⁺ | [H₂O₃P]⁺ |

| 77 | [CH₂ClCO]⁺ | [C₂H₂ClO]⁺ |

| 49 | [CH₂Cl]⁺ | [CH₂Cl]⁺ |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. For (Chloroacetyl)phosphonic acid, the spectra would be dominated by vibrations of the carbonyl, P=O, P-O-H, C-Cl, and O-H groups.

C=O Stretch: A strong absorption band is expected in the IR spectrum, characteristic of an acyl halide, typically in the region of 1750-1815 cm⁻¹.

P=O Stretch: The phosphoryl group gives rise to a strong band, usually observed between 1200 and 1300 cm⁻¹. researchgate.net

P-O-H and P-O Stretches: The phosphonic acid group exhibits several characteristic vibrations. Bands due to P-O stretching are typically found in the 900-1200 cm⁻¹ range. nih.gov

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl groups of the phosphonic acid moiety.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be assigned to the carbon-chlorine stretching vibration.

Raman spectroscopy would complement the IR data, particularly for the more symmetric vibrations. rsc.org

Table 3: Characteristic Vibrational Frequencies for (Chloroacetyl)phosphonic Acid

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O–H stretch (P-OH) | 2500 - 3300 | Strong, Broad | Weak |

| C=O stretch | 1750 - 1815 | Strong | Medium |

| P=O stretch | 1200 - 1300 | Strong | Medium |

| P–O stretch | 900 - 1100 | Strong | Weak |

| C–Cl stretch | 600 - 800 | Medium | Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining suitable crystals of (Chloroacetyl)phosphonic acid itself may be challenging, its derivatives can be readily synthesized and analyzed by single-crystal X-ray diffraction. This technique provides the definitive solid-state structure, yielding precise measurements of bond lengths, bond angles, and torsional angles.

For derivatives of (Chloroacetyl)phosphonic acid, such as esters or amides formed by reaction at the acyl chloride, X-ray crystallography would reveal:

The geometry around the phosphorus atom, confirming its tetrahedral nature.

The conformation of the chloroacetyl group relative to the phosphonate (B1237965) moiety.

The packing of molecules in the crystal lattice.

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the phosphonic acid groups or other functionalities introduced in the derivative. These interactions are critical in defining the supramolecular architecture of the solid.

For example, studies on mercaptoacetyltriglycine phosphonate derivatives have successfully used X-ray diffraction to determine the coordination geometry in metal complexes. nih.gov The crystal structures of such derivatives reveal a pseudo square pyramidal geometry with donor atoms forming the base and an oxo ligand at the apex. nih.gov This demonstrates the power of X-ray crystallography in elucidating the detailed three-dimensional arrangements of complex phosphonate derivatives.

Computational and Theoretical Investigations of Chloroacetyl Phosphonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and semi-empirical calculations are employed to determine electronic structure, which in turn dictates the molecule's reactivity.

Research on acylphosphonic acids has utilized semi-empirical quantum mechanical (MNDO/H) calculations to investigate bond lengths, preferred conformations, and charge distributions on the carbonyl and phosphoryl groups. researchgate.net These calculations have revealed that for both neutral and ionized forms of these compounds, there is an expectation of free rotation around the C–P bond due to low energy barriers. researchgate.net

In a study on the reactivity of diethyl α-acylphosphonates with various α-aminoesters, DFT calculations using the B3LYP functional with a 6-31G* basis set were performed. jocpr.com This theoretical approach was used to explore the thermodynamics of the reaction, including changes in free energy (ΔrG), energy (ΔrE), and enthalpy (ΔrH). jocpr.com The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), were also investigated to understand the electrophilic and nucleophilic nature of the reactants. researchgate.net Theoretical results from such studies have been instrumental in confirming that the formation of certain products, like α-iminophosphonates, may not be thermodynamically favored. jocpr.com

Table 1: Representative Quantum Chemical Calculation Data for an Acylphosphonate Analog

| Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| ΔrG of reaction with an aminoester | -16.142 kJ/mol | DFT/B3LYP/6-31G* |

| Charge on Carbonyl Carbon | +0.35 e | MNDO/H |

| Charge on Phosphoryl Phosphorus | +1.20 e | MNDO/H |

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as (chloroacetyl)phosphonic acid, might interact with a biological target, typically a protein enzyme. These methods are crucial in drug discovery and design.

Phosphonates are recognized for their ability to act as enzyme inhibitors, often by mimicking the tetrahedral transition states of reactions or acting as stable isosteres of phosphate-containing substrates. researchgate.net Molecular docking studies on phosphonate (B1237965) derivatives have been conducted to understand their binding modes and affinities for various enzymes. For instance, in the context of developing inhibitors for the main protease (Mpro) of SARS-CoV-2, docking studies revealed that phosphonate compounds could effectively bind to the active site, with interactions involving key amino acid residues like Glu166 and Gln189. nih.gov The binding energies (ΔG) and inhibitory constants (Ki) obtained from these simulations are critical in identifying promising inhibitor candidates. nih.gov The interactions are typically a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-ligand complex, offering insights into the stability of the binding and any conformational changes that may occur upon ligand binding. For example, MD simulations of a lipase (B570770) mutant in complex with a phosphonate inhibitor suggested that the active site geometry is well-preserved, contributing to its catalytic activity. researchgate.net

Table 2: Illustrative Molecular Docking and Dynamics Data for a Phosphonate-Based Enzyme Inhibitor

| Parameter | Value | Simulation Method |

|---|---|---|

| Binding Energy (ΔG) | -6.38 kcal/mol | Molecular Docking |

| Inhibitory Constant (Ki) | 5.5 µM | Molecular Docking |

| Key Interacting Residues | Glu166, Gln189 | Molecular Docking |

| Root Mean Square Deviation (RMSD) of Ligand | 1.5 Å | Molecular Dynamics |

| Number of Hydrogen Bonds | 3-5 | Molecular Dynamics |

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. Furthermore, theoretical calculations can elucidate the mechanisms of chemical reactions.

The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly 31P NMR for organophosphorus compounds, is a valuable application of computational chemistry. scinapse.io Theoretical and experimental studies on organophosphorus compounds using zero-field NMR have demonstrated the ability to distinguish between different chemicals based on their unique electronic environments, which influence J-coupling constants. nih.gov An excellent agreement between simulated and measured spectra has been shown, confirming the utility of these predictive methods. nih.gov

Theoretical investigations into reaction mechanisms, for example, the formation of phosphonate esters, have been conducted using ab initio molecular orbital theory. nih.gov Such studies can map out the potential energy surface of a reaction, identify transition states, and calculate activation energies (Ea). nih.gov This information is crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the most likely reaction pathway. nih.gov For instance, in the reaction of diethyl α-acylphosphonates with α-aminoesters, theoretical calculations helped to confirm that the reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to the formation of acetamides rather than α-iminophosphonates. jocpr.com

Table 3: Representative Predicted Spectroscopic and Mechanistic Data for an Organophosphorus Compound

| Parameter | Predicted Value | Method |

|---|---|---|

| 31P NMR Chemical Shift | +18.5 ppm | GIAO-DFT |

| 1J(P-C) Coupling Constant | 145.2 Hz | DFT |

| Activation Energy (Ea) of a reaction step | 15.2 kcal/mol | Ab initio (HF/6-311G(d,p)) |

| Reaction Enthalpy (ΔrH) | -25.7 kcal/mol | DFT/B3LYP/6-31G* |

| Key Vibrational Frequency (C=O stretch) | 1720 cm-1 | DFT |

Research Prospects and Broader Implications

(Chloroacetyl)phosphonic Acid as a Lead Compound in Antimicrobial Drug Discovery

The persistent challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Phosphonate-containing compounds have emerged as a promising class of antibiotics due to their structural similarity to phosphate (B84403) intermediates in crucial bacterial metabolic pathways. (Chloroacetyl)phosphonic acid serves as a valuable precursor and lead compound in the synthesis of more complex antimicrobial molecules.

One significant application is in the synthesis of phosphonylated β-lactams. The β-lactam ring is the core structure of widely used antibiotics like penicillin. By incorporating a phosphonate (B1237965) group, researchers can create novel analogues. The synthesis can involve the N-acylation of an aromatic imine with a chloroacetyl group, followed by the addition of a trialkyl phosphite (B83602). This process leads to the formation of chlorinated precursors that can be cyclized to form 4-phosphono-β-lactams researchgate.net. These novel structures hold potential for enhanced activity or the ability to overcome existing resistance mechanisms, such as those mediated by β-lactamase enzymes mdpi.com.

The antibacterial action of many phosphonate antibiotics involves the inhibition of essential enzymes in bacterial cell wall synthesis nih.govnih.gov. For instance, the well-known antibiotic fosfomycin (B1673569), a phosphonic acid derivative, irreversibly inhibits MurA, an enzyme that catalyzes a key step in peptidoglycan biosynthesis nih.gov. The chloroacetyl group in (Chloroacetyl)phosphonic acid provides a reactive site that can be used to covalently modify and inhibit target enzymes, a strategy that could be harnessed in designing new antibiotics.

| Antibiotic Class | Mechanism of Action | Role of Phosphonate Moiety |

| Fosfomycin | Inhibits MurA enzyme in peptidoglycan synthesis nih.gov | Mimics phosphoenolpyruvate (B93156) (PEP) |

| Phosphinothricin | Inhibits glutamine synthetase mdpi.com | Acts as a glutamate analogue |

| FR-900098 | Inhibits 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) nih.govnih.gov | Mimics a substrate in the non-mevalonate pathway |

| Phosphono-β-lactams | Target penicillin-binding proteins (PBPs) to inhibit cell wall crosslinking mdpi.com | Enhances binding or overcomes resistance |

Exploration of Novel Enzyme Inhibitors and Their Therapeutic Potential

The phosphonate group is a highly effective bioisostere of the phosphate group, meaning it can replace phosphate in molecules while maintaining or enhancing biological activity. wikipedia.orgresearchgate.net Unlike phosphate esters, the carbon-phosphorus (C-P) bond in phosphonates is exceptionally stable against chemical and enzymatic hydrolysis researchgate.netnih.gov. This stability makes phosphonate-containing molecules, including derivatives of (Chloroacetyl)phosphonic acid, excellent candidates for designing enzyme inhibitors with therapeutic potential.

Phosphonic acids are particularly adept at mimicking the tetrahedral transition states of reactions catalyzed by various enzymes, such as peptidases and lipases researchgate.net. This mimicry allows them to act as potent competitive inhibitors. The introduction of a chloroacetyl group can further enhance inhibitory activity by providing an electrophilic center capable of forming a covalent bond with nucleophilic residues (e.g., cysteine or histidine) in the enzyme's active site, leading to irreversible inhibition.

The therapeutic potential for such inhibitors is vast, targeting enzymes implicated in a wide range of diseases. Protein phosphatases (PPs), which regulate cellular phosphorylation, are attractive targets in fields like oncology and diabetology nih.gov. Phosphonate derivatives can serve as stable mimics of phosphotyrosine or phosphoserine, enabling the design of specific phosphatase inhibitors researchgate.net. While the development of PP inhibitors faces challenges regarding selectivity, the versatility of phosphonate chemistry offers tools to overcome these hurdles nih.gov.

| Enzyme Class | Therapeutic Area | Role of Phosphonate Inhibitor |

| Peptidases | Infectious Disease, Cancer | Mimics tetrahedral transition state of peptide bond hydrolysis researchgate.net |

| Protein Tyrosine Phosphatases (e.g., PTP-1B) | Diabetes, Obesity | Acts as a stable mimic of phosphotyrosine to inhibit dephosphorylation researchgate.net |

| Viral DNA Polymerases | Antiviral Therapy (e.g., HIV, Hepatitis B) | Acts as a non-hydrolyzable analogue of nucleotide triphosphates researchgate.net |

| Glycolytic Enzymes | Antiparasitic Therapy (e.g., Trypanosomiasis) | Serves as a stable analogue of sugar phosphates researchgate.net |

Methodological Advancements in Phosphonate Chemistry and Biosynthesis Research

Research into (Chloroacetyl)phosphonic acid and related compounds contributes to and benefits from broader advancements in the synthetic and biological understanding of phosphonates. The development of new synthetic methodologies is crucial for creating diverse libraries of phosphonate derivatives for biological screening.

Recent progress in synthetic organic chemistry has focused on the catalytic asymmetric synthesis of C-chiral phosphonates, which is important as the biological activity of these molecules often depends on their specific stereochemistry mdpi.com. Methods such as asymmetric phospha-Mannich and phospha-Michael reactions allow for the controlled synthesis of optically active phosphonates mdpi.com. Synthetic routes involving chloroacetylated precursors are integral to these advanced methods, providing a versatile handle for further chemical modification researchgate.net. The activation of phosphonic acid using acyl chlorides, including chloroacetyl chloride, has been studied to understand the formation of reactive intermediates like pyrophosphonates and mixed anhydrides, which are key for synthesizing H-phosphonate monoesters rsc.org.

In parallel, the field of biosynthesis research has uncovered the intricate natural pathways that organisms use to produce phosphonate compounds nih.govhawaii.edu. A key discovery was the role of the enzyme phosphoenolpyruvate (PEP) mutase, which catalyzes the formation of the C-P bond by converting PEP to phosphonopyruvate (B1221233) nih.govnih.gov. Understanding these biosynthetic pathways not only reveals new enzymatic chemistry but also enables genome mining approaches to discover novel phosphonate natural products nih.govscispace.com. While (Chloroacetyl)phosphonic acid itself is not a known natural product, the study of its synthesis and reactivity provides chemical tools and knowledge that complement and inform the chemoenzymatic synthesis of new phosphonate derivatives scispace.com.

| Area of Advancement | Description | Significance |

| Asymmetric Catalysis | Development of methods using chiral catalysts (metal complexes or organocatalysts) to produce enantiomerically pure C-chiral phosphonates mdpi.com. | Allows for the synthesis of stereochemically defined compounds, which is often critical for biological activity and therapeutic efficacy. |

| Green Chemistry | Exploration of more sustainable synthetic routes, such as solvent-free reactions and the use of renewable feedstocks for producing phosphonic acid derivatives reinste.com. | Reduces the environmental impact of chemical synthesis and aligns with sustainable industrial practices. |

| Biosynthesis & Genome Mining | Elucidation of the enzymatic pathways for natural phosphonate production, starting from the PEP mutase-catalyzed reaction nih.govnih.gov. This knowledge is used to find new biosynthetic gene clusters in microbial genomes scispace.com. | Expands the known diversity of bioactive phosphonates and provides new enzymes as tools for biocatalysis. |

| Activation Chemistry | Investigation of the reaction pathways of phosphonic acids with activating agents like acyl chlorides to form highly reactive intermediates for further synthesis rsc.org. | Provides a deeper understanding of reaction mechanisms, enabling more efficient and controlled synthesis of complex phosphonate esters and amides. |

Q & A

Q. How is phosphonic acid detected and quantified in plant products, and what methodological precautions are required?

Phosphonic acid (H₃PO₃) is analyzed using acidified methanol extraction followed by LC- or IC-MS/MS to minimize interference from fosetyl and ethephon, which degrade into phosphonic acid during analysis . Laboratories must apply conversion factors based on molecular weights (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl, using 110 g/mol for fosetyl and 82 g/mol for phosphonic acid) . Reporting includes summed concentrations of fosetyl, phosphonic acid, and its salts, but separate quantification is critical to distinguish sources .

Q. What are the primary origins of phosphonic acid residues in organic agricultural products?

Three sources are identified:

Degradation of fosetyl-aluminum (Fosetyl-Al) : A fungicide that degrades into fosetyl and further into phosphonic acid .

Environmental contamination : E.g., irrigation water or soil treated with phosphonate-based products .

Natural plant processes : Some plants synthesize phosphonic acid endogenously, though this is rare .

Certification decisions require traceability studies to distinguish these sources, guided by EU Regulation 2017/625 .

Advanced Research Questions

Q. How can experimental designs address challenges in tracing phosphonic acid origins, particularly in long-term studies?

- Isotopic labeling : Use ³²P-labeled phosphonic acid to track uptake and degradation pathways in plants .

- Longitudinal sampling : Monitor phosphonic acid excretion in perennial crops (e.g., fruit trees) over multiple growing seasons, as stored residues may reappear post-harvest .

- Control groups : Compare treated crops with untreated controls grown in isolated environments to rule out cross-contamination .

Q. How should researchers resolve discrepancies in phosphonic acid concentration data across studies?

- Standardize RLs : Use labs with harmonized RLs (e.g., ≤0.01 mg/kg) to ensure comparability .

- Cross-validation : Employ multiple analytical methods (e.g., IC-MS/MS and UV degradation assays) to confirm results .

- Contextualize data : Consider crop type, geographic location, and pre-harvest intervals, as phosphonic acid persistence varies widely (e.g., 40× higher concentrations than fosetyl in some samples) .

Q. What advanced methodologies are used to study phosphonic acid’s role in proton-conducting materials?

In ionomer research (e.g., fuel cell membranes), molecular dynamics (MD) simulations and ab initio calculations analyze how phosphonic acid groups interact with sulfonic acid groups. Key findings include:

- Electrostatic effects : Phosphonic acid’s strong proton affinity slows hydronium ion mobility compared to sulfonic acid .

- Morphological impacts : Coexistence of sulfonic and phosphonic groups induces phase separation, altering water retention and conductivity .

Experimental validation involves synthesizing perfluorinated ionomers and testing proton conductivity under varied humidity .

Q. How can multivariate statistical process control (MSPC) optimize phosphonic acid synthesis?

MSPC monitors batch processes (e.g., dimethyl phosphonic acid synthesis) by analyzing variables like temperature, pH, and reactant flow rates. Key steps include:

- Principal Component Analysis (PCA) : Reduces dimensionality of process data to identify critical control points .

- Glide Windows MSPC : Detects deviations in real-time during cooling crystallization, improving yield and purity .

This approach minimizes variability in industrial-scale production while adhering to safety protocols for corrosive intermediates .

Methodological Recommendations

- Regulatory compliance : Follow Article 30 of Regulation (EC) No 834/2007 for investigating unauthorized phosphonic acid sources .

- Degradation mitigation : Use UV/advanced oxidation processes to break down phosphonic acid in lab waste .

- Safety protocols : Handle phosphonic acid derivatives (e.g., chloroacetyl chloride) in fume hoods with PPE, as they hydrolyze into toxic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.